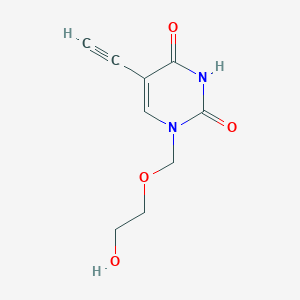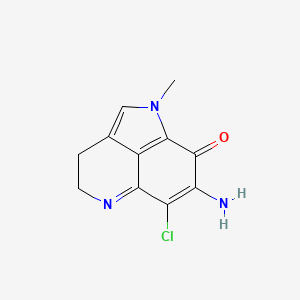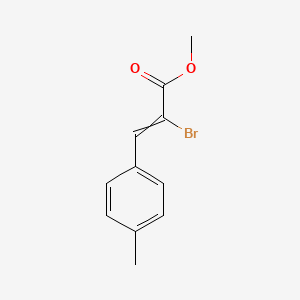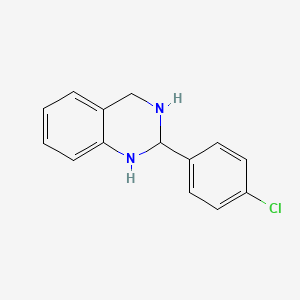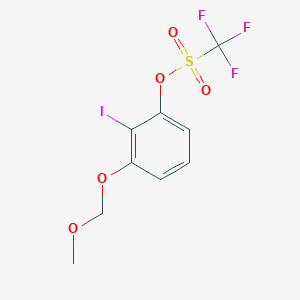![molecular formula C14H30O2Si B14277005 Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 159680-75-8](/img/structure/B14277005.png)
Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a unique structure, incorporating a tert-butyl dimethylsilyl (TBDMS) group, which imparts specific properties and reactivity.
- The compound is used in various scientific applications due to its functional groups and potential interactions.
2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal: is a chemical compound with the empirical formula and a molecular weight of .
Preparation Methods
Synthetic Routes: The synthesis of 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal involves the reaction of octanal with a TBDMS-protected amine linker. The TBDMS group is introduced to protect the amine functionality during subsequent reactions.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve the use of TBDMS chloride or TBDMS triflate as the silylating agent.
Industrial Production: While industrial-scale production details are scarce, research laboratories often prepare this compound for specific applications.
Chemical Reactions Analysis
Reactivity: 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional group targeted.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique silyl-protected amine functionality.
Biology: May find applications in drug discovery or bioconjugation.
Medicine: TBDMS-protected amines are used in prodrug design and controlled drug release.
Mechanism of Action
- The TBDMS group serves as a protective moiety, shielding the amine functionality from unwanted reactions.
- In biological contexts, the compound’s mechanism of action would depend on the specific application (e.g., drug delivery, bioimaging, or surface modification).
Comparison with Similar Compounds
Similar Compounds: Other TBDMS-protected amines, such as N,N’-bis[2-(2-tert-butyldimethylsilyloxyethoxy)ethyl]-3,4,9,10-perylenetetracarboxylic diimide, and [[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]thio]benzene, exhibit similar silyl-protected functionalities.
Uniqueness: The specific combination of octanal and the TBDMS group distinguishes 2-[2-[(1,1-dimethylethyl)dimethylsilyl]oxy]octanal from other compounds.
Properties
CAS No. |
159680-75-8 |
|---|---|
Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-7-8-9-10-11-13(12-15)16-17(5,6)14(2,3)4/h12-13H,7-11H2,1-6H3 |
InChI Key |
GVZGORVZGDQWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


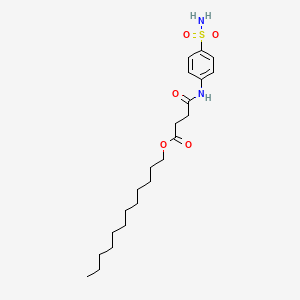
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
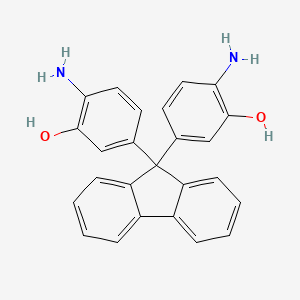
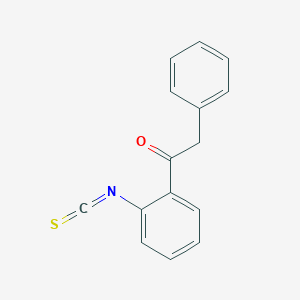
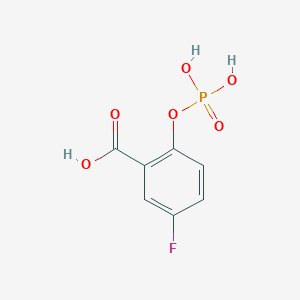
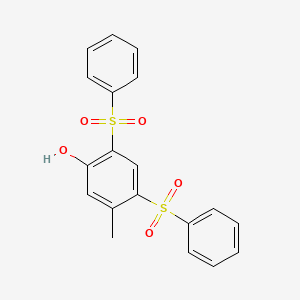
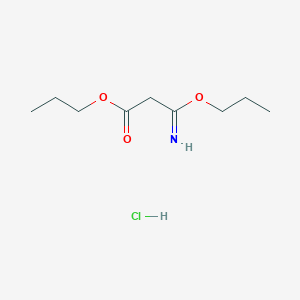
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
